ジフロラゾン

概要

説明

科学的研究の応用

Diflorasone has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Widely used in dermatology to treat inflammatory skin conditions such as psoriasis and eczema.

Industry: Formulated into various topical products for therapeutic use.

作用機序

これらのタンパク質は、プロスタグランジンやロイコトリエンなどの強力な炎症メディエーターの生合成を、共通の前駆体であるアラキドン酸の放出を阻害することによって制御します 。 ジフロラゾンは、炎症、そう痒、患部の赤みを軽減することによって効果を発揮します .

類似化合物の比較

ジフロラゾンは、クロベタゾールやフルオシノニドなどの他の局所用コルチコステロイドと比較されます 。 これらの化合物はすべて抗炎症作用を持っていますが、ジフロラゾンは特定のフッ素化パターンによって、その効力と有効性が向上しているため、他の化合物とは異なります 。 類似の化合物には、次のようなものがあります。

クロベタゾール: 重症の皮膚疾患に使用される、非常に高効力のコルチコステロイドです.

フルオシノニド: 炎症性皮膚疾患に使用される、別の強力なコルチコステロイドです.

ジフロラゾンの独特のフッ素化パターンと高い効力は、コルチコステロイドに反応する皮膚疾患の治療に役立つ選択肢となっています .

生化学分析

Biochemical Properties

Diflorasone acts as a corticosteroid hormone receptor agonist, exhibiting anti-inflammatory and immunosuppressive properties . It enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm . The name of the compound, Diflorasone, is central to its function and interactions within biochemical reactions.

Cellular Effects

Diflorasone has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . Diflorasone influences cell function by reducing inflammation and itching, and by constricting blood vessels .

Molecular Mechanism

The precise mechanism of the anti-inflammatory activity of Diflorasone, like other topical steroids, is uncertain. Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Temporal Effects in Laboratory Settings

It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .

Dosage Effects in Animal Models

Corticosteroids are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .

Metabolic Pathways

Once absorbed through the skin, Diflorasone is metabolized, primarily in the liver, and then excreted by the kidneys .

Transport and Distribution

Once absorbed through the skin, topical corticosteroids like Diflorasone are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Subcellular Localization

As a corticosteroid hormone receptor agonist, it is likely to be found in the cytoplasm where it binds to the glucocorticoid receptor .

準備方法

化学反応の分析

ジフロラゾンは、次のようなさまざまな化学反応を起こします。

酸化: ジフロラゾンは、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、ジフロラゾンに存在する官能基を修飾することができます。

これらの反応で一般的に用いられる試薬には、フッ素化剤、還元剤、酸化剤などがあります。 これらの反応によって生成される主な生成物は、用いた特定の条件や試薬によって異なります .

科学研究への応用

ジフロラゾンは、次のようなさまざまな科学研究の用途があります。

化学: ステロイド活性に対するフッ素化の影響を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスや炎症経路に対する影響について研究されています。

類似化合物との比較

Diflorasone is compared with other topical corticosteroids such as clobetasol and fluocinonide . While all these compounds have anti-inflammatory properties, diflorasone is unique due to its specific fluorination pattern, which enhances its potency and efficacy . Similar compounds include:

Clobetasol: A very high potency corticosteroid used for severe skin conditions.

Fluocinonide: Another potent corticosteroid used for inflammatory skin conditions.

Diflorasone’s unique fluorination pattern and high potency make it a valuable option for treating corticosteroid-responsive dermatoses .

特性

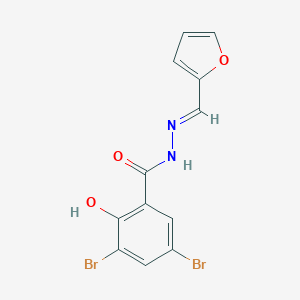

IUPAC Name |

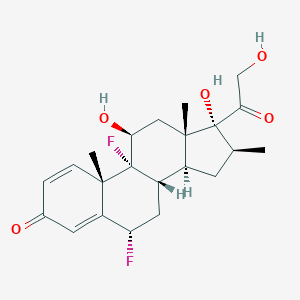

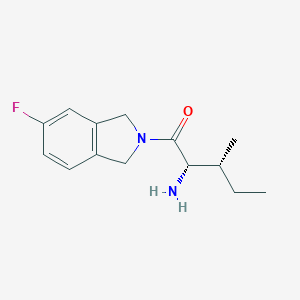

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-XHIJKXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036185 | |

| Record name | Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.53e-02 g/L | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Diflorasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2557-49-5 | |

| Record name | Diflorasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflorasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflorasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflorasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLORASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2DHJ9645W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Diflorasone Diacetate?

A1: Diflorasone Diacetate exerts its effects by mimicking the action of cortisol, a natural hormone produced by the adrenal glands. [] While the exact mechanism is complex, Diflorasone Diacetate is known to bind to intracellular glucocorticoid receptors. This binding leads to a cascade of downstream effects, including modulation of gene transcription and ultimately, suppression of the inflammatory and immune responses. [, ]

Q2: How does Diflorasone Diacetate's interaction with glucocorticoid receptors lead to reduced inflammation?

A2: The Diflorasone Diacetate-receptor complex primarily acts by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. [, ] Additionally, it suppresses the migration of inflammatory cells to the site of inflammation, reducing swelling, redness, and other inflammatory symptoms. [, ]

Q3: What is the molecular formula and weight of Diflorasone Diacetate?

A3: Diflorasone Diacetate has the molecular formula C26H36F2O7 and a molecular weight of 494.56 g/mol. []

Q4: Is there any spectroscopic data available for Diflorasone Diacetate?

A4: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are commonly employed to confirm the structure and purity of Diflorasone Diacetate. []

Q5: What is the percutaneous absorption rate of Diflorasone Diacetate in humans?

A5: Studies indicate that the percutaneous absorption of Diflorasone Diacetate in humans is relatively low, with approximately 1.1% of the applied dose being absorbed systemically. [] This low systemic absorption is favorable for minimizing the risk of systemic side effects.

Q6: How is Diflorasone Diacetate metabolized and excreted?

A6: While the provided research does not delve into specific metabolic pathways, Diflorasone Diacetate is primarily metabolized in the liver, like most corticosteroids. [, ] Excretion occurs mainly through the kidneys, with a smaller portion eliminated in feces. []

Q7: Does Diflorasone Diacetate accumulate in the skin?

A7: Yes, research indicates that Diflorasone Diacetate, like other corticosteroids, can accumulate in the stratum corneum, the outermost layer of the skin. [] This reservoir effect allows for a longer duration of action, enabling once-daily application for some formulations.

Q8: What skin conditions have been studied for treatment with Diflorasone Diacetate?

A8: Diflorasone Diacetate has been investigated in clinical trials for its efficacy in treating a variety of inflammatory skin conditions, including psoriasis [, , , , , , ], atopic dermatitis/eczema [, , , , ], and allergic contact dermatitis. [, ]

Q9: Has Diflorasone Diacetate demonstrated effectiveness in these studies?

A9: Yes, numerous studies have demonstrated the efficacy of Diflorasone Diacetate in treating various inflammatory skin conditions. It has shown comparable or superior efficacy to other topical corticosteroids like Betamethasone Valerate and Fluocinonide in clinical trials. [, , , ]

Q10: Are there any animal models used to study the efficacy of Diflorasone Diacetate?

A10: Yes, animal models, particularly mouse models, have been employed to investigate the effects of Diflorasone Diacetate. [, , , ] These models often involve inducing allergic contact dermatitis in mice and then evaluating the efficacy of Diflorasone Diacetate in reducing inflammation and modulating immune responses.

Q11: What are the potential local side effects of Diflorasone Diacetate?

A11: While generally well-tolerated, Diflorasone Diacetate, like other topical corticosteroids, can cause local side effects such as skin thinning (atrophy), telangiectasia (dilation of small blood vessels), and hypopigmentation (lightening of the skin). [, , ]

Q12: Can long-term use of Diflorasone Diacetate lead to systemic side effects?

A12: While systemic absorption is low, prolonged or excessive use of potent topical corticosteroids like Diflorasone Diacetate can potentially lead to systemic effects such as adrenal suppression. [, ]

Q13: How does the chemical structure of Diflorasone Diacetate contribute to its potency?

A13: The presence of fluorine atoms at specific positions on the Diflorasone Diacetate molecule is known to increase its potency compared to other corticosteroids. [, ] Additionally, the diacetate esterification enhances its lipophilicity, facilitating better penetration through the skin barrier. [, ]

Q14: What are some strategies employed to enhance the delivery and efficacy of Diflorasone Diacetate?

A14: Various formulation strategies have been explored to improve the delivery and efficacy of Diflorasone Diacetate. These include the use of specific vehicles like propylene glycol, which enhances penetration, [, , ] and the development of cream and ointment formulations that provide optimal drug release and skin retention. [, ]

Q15: What analytical techniques are used to quantify Diflorasone Diacetate in formulations?

A15: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying Diflorasone Diacetate in pharmaceutical formulations. [, ] This method allows for accurate and precise measurement of the drug concentration, ensuring quality control and consistency in manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide](/img/structure/B527096.png)

![[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B527213.png)

![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide](/img/structure/B527214.png)